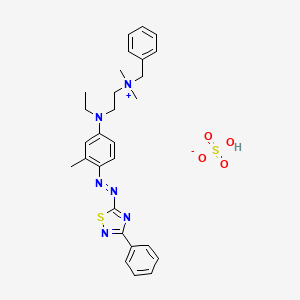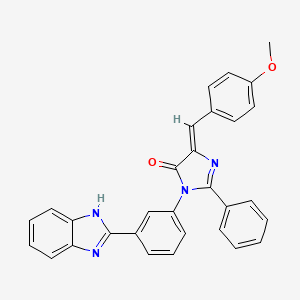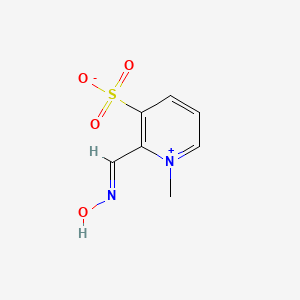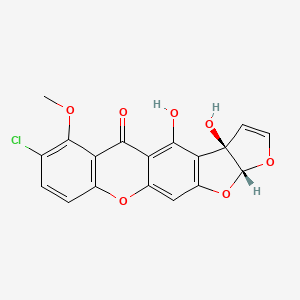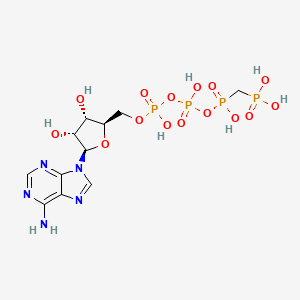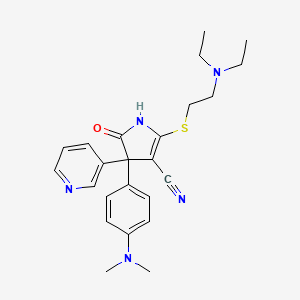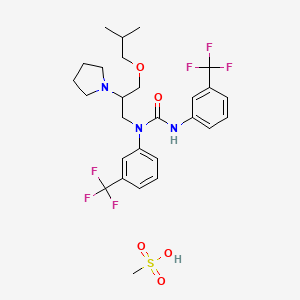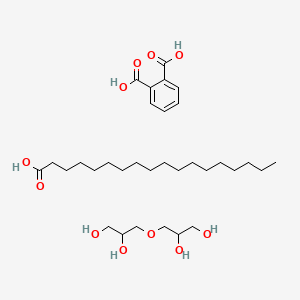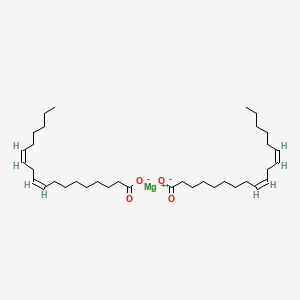
Magnesium linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium linoleate is a magnesium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. Linoleic acid is an essential fatty acid found in many vegetable oils, and it plays a crucial role in human health. This compound combines the beneficial properties of magnesium and linoleic acid, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium linoleate can be synthesized through the reaction of linoleic acid with magnesium hydroxide or magnesium carbonate. The reaction typically involves dissolving linoleic acid in an organic solvent, such as ethanol, and then adding a magnesium salt solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of high-purity linoleic acid and magnesium salts to ensure the quality of the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium linoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically catalyzed by light, heat, or metal ions.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acid salts.
Substitution: this compound can participate in substitution reactions where the linoleate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and ozone. The reaction is often carried out at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols, and the reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid salts.
Substitution: Various substituted linoleate derivatives.
Scientific Research Applications
Magnesium linoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.
Industry: Used in the formulation of biodegradable lubricants, detergents, and cosmetics.
Mechanism of Action
The mechanism of action of magnesium linoleate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and regulating enzyme activity. Linoleic acid, on the other hand, is involved in the synthesis of signaling molecules such as prostaglandins and leukotrienes. Together, this compound exerts its effects by modulating membrane fluidity, enzyme activity, and signaling pathways.
Comparison with Similar Compounds
Magnesium linoleate can be compared with other magnesium salts of fatty acids, such as magnesium stearate and magnesium oleate. While all these compounds share similar properties due to the presence of magnesium, they differ in their fatty acid components. Linoleic acid, being a polyunsaturated fatty acid, imparts unique properties to this compound, such as enhanced fluidity and potential antioxidant effects. In contrast, magnesium stearate, derived from a saturated fatty acid, is more commonly used as a lubricant in pharmaceutical formulations.
Similar Compounds
- Magnesium stearate
- Magnesium oleate
- Magnesium palmitate
These compounds share some similarities with this compound but differ in their specific applications and properties due to the nature of their fatty acid components.
Properties
CAS No. |
5460-94-6 |
|---|---|
Molecular Formula |
C36H62MgO4 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
magnesium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
OUCWKVJZEFNZQE-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



